(2-Methanesulfonyl-2-methylpropyl)(methyl)amine
Overview
Description
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine is an organic compound with the molecular formula C6H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a methylpropyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine typically involves the reaction of 2-methylpropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of enzyme activity or the alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Methanesulfonyl-2-methylpropyl)amine: Lacks the additional methyl group on the amine.
(2-Methylpropyl)(methyl)amine: Lacks the methanesulfonyl group.
(2-Methanesulfonyl-2-methylpropyl)(ethyl)amine: Has an ethyl group instead of a methyl group on the amine.
Uniqueness
(2-Methanesulfonyl-2-methylpropyl)(methyl)amine is unique due to the presence of both a methanesulfonyl group and a methylamine group in its structure. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry and a subject of interest in scientific research.
Properties
IUPAC Name |
N,2-dimethyl-2-methylsulfonylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,5-7-3)10(4,8)9/h7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLLJIVCOBRODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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